2-Acetamino-3'-methoxybiphenyl
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Overview
Description
2-Acetamino-3’-methoxybiphenyl is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where an acetamino group is attached to the second carbon of one phenyl ring, and a methoxy group is attached to the third carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-3’-methoxybiphenyl typically involves the reaction of 2’-bromoacetanilide with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in toluene at 90°C for 30 minutes, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for 2-Acetamino-3’-methoxybiphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-3’-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Amino derivatives of biphenyl.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Scientific Research Applications
2-Acetamino-3’-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Acetamino-3’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamino-3’-methylbiphenyl
- 2-Acetamino-3-(trifluoromethyl)biphenyl
- 2-Acetamino-3-(methoxycarbonyl)biphenyl
Uniqueness
2-Acetamino-3’-methoxybiphenyl is unique due to the presence of both an acetamino and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-15-9-4-3-8-14(15)12-6-5-7-13(10-12)18-2/h3-10H,1-2H3,(H,16,17) |
InChI Key |
UCPYPAATKKDPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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